molecular formula C10H10N4O B8348290 4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole

4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole

Cat. No. B8348290
M. Wt: 202.21 g/mol
InChI Key: UIKUJTQGSVGAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-3-formyl-5-methylphenyl)-1,2,4-triazole

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-3-methyl-5-(1,2,4-triazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-2-9(14-5-12-13-6-14)3-8(4-15)10(7)11/h2-6H,11H2,1H3

InChI Key

UIKUJTQGSVGAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C=O)N2C=NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-(4-amino-3-iodo-5-methylphenyl)-1,2,4-triazole (3.0 g) and tetrakis (triphenylphosphine) palladium (0) (1.0 g) in THF (300 cm3) was deoxygenated with a stream of nitrogen for 0.5 hours. The mixture was then placed under carbon monoxide (ca 2 atmospheres pressure), warmed to 50°, and a solution of tri-n-butyltin hydride (3.2 g) in THF (200 cm3) was added dropwise over 4 hours. After a further 0.5 hours, the mixture was poured onto an aqueous solution of potassium fluoride (10 g) in water (200 cm3) and the mixture was extracted with dichloromethane (5×200 cm3). The combined and dried (MgSO4) extracts were evaporated in vacuo and the residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]), eluting with dichloromethane:methanol, 9:1. Combination and evaporation of the appropriate fractions gave a solid which was recrystallised from ethyl acetate-methanol to afford the title compound, m.p. 250°-252° (1.87 g), characterised spectroscopically to be identical to the product of Preparation 30.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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